molecular formula C21H21N3O3 B11239615 2-(4-methoxyphenyl)-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}acetamide

2-(4-methoxyphenyl)-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}acetamide

Cat. No.: B11239615
M. Wt: 363.4 g/mol
InChI Key: CSTRGNKRGCGPKE-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with a methoxyphenyl group, a phenylpyridazinyl moiety, and an acetamide linkage, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}acetamide typically involves multiple steps:

  • Formation of the Pyridazinyl Intermediate: : The initial step involves the synthesis of the 6-phenylpyridazin-3-ol intermediate. This can be achieved through the cyclization of appropriate hydrazine derivatives with phenyl-substituted ketones under acidic conditions.

  • Etherification: : The pyridazinyl intermediate is then subjected to etherification with 2-bromoethyl acetate in the presence of a base such as potassium carbonate to form the 2-[(6-phenylpyridazin-3-yl)oxy]ethyl acetate.

  • Amidation: : The final step involves the reaction of the etherified intermediate with 4-methoxyaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group on the phenyl ring can undergo oxidation to form a phenol derivative.

    Reduction: The nitro group, if present in derivatives, can be reduced to an amine.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.

    Substitution: Bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted acetamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be studied for its potential biological activities. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, 2-(4-methoxyphenyl)-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}acetamide could be explored for its potential therapeutic effects. Its structure suggests it might have activity against certain diseases, although specific studies would be required to confirm this.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological or chemical properties compared to its analogs. Its methoxyphenyl and phenylpyridazinyl groups, along with the acetamide linkage, provide a distinct framework for interaction with various targets.

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]acetamide

InChI

InChI=1S/C21H21N3O3/c1-26-18-9-7-16(8-10-18)15-20(25)22-13-14-27-21-12-11-19(23-24-21)17-5-3-2-4-6-17/h2-12H,13-15H2,1H3,(H,22,25)

InChI Key

CSTRGNKRGCGPKE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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